Testosterone b-D-glucuronide
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Overview
Description
Testosterone b-D-glucuronide is an endogenous, naturally occurring steroid and a minor urinary metabolite of testosterone. It is formed by the conjugation of testosterone with glucuronic acid, a process that enhances the solubility of testosterone for excretion in urine . This compound plays a significant role in the metabolism and excretion of testosterone in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Testosterone b-D-glucuronide can be synthesized through enzymatic hydrolysis of testosterone using specific enzymes such as UDP-glucuronosyltransferase . The reaction typically involves the use of supercritical fluid extraction (SFE) with supercritical carbon dioxide as the solvent medium. The conditions for this process include a temperature of 35°C and a pressure of 200 atm for one hour .
Industrial Production Methods
Industrial production of this compound involves the use of immobilized enzymes in batch scale processes. The stability of the enzyme preparations is maintained using supercritical carbon dioxide containing ethanol and water . This method ensures efficient production with minimal sample handling.
Chemical Reactions Analysis
Types of Reactions
Testosterone b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the ketone group.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are further metabolized and excreted in urine .
Scientific Research Applications
Testosterone b-D-glucuronide has several scientific research applications:
Chemistry: Used as a substrate in drug metabolism assays to study the activity of UDP-glucuronosyltransferase enzymes.
Biology: Investigated for its role in the metabolism and excretion of testosterone in the human body.
Medicine: Utilized in doping control studies to detect testosterone misuse in athletes.
Industry: Employed in the production of reference standards for pharmaceutical testing.
Mechanism of Action
Testosterone b-D-glucuronide exerts its effects by interacting with specific transporters in the liver, intestine, and kidney. It is primarily transported by MRP2 and MRP3 transporters, which facilitate its excretion in urine and bile . The glucuronide conjugate can be deconjugated to active androgen in the gut lumen, affecting physiological levels of androgens .
Comparison with Similar Compounds
Similar Compounds
- Androsterone glucuronide
- Etiocholanolone glucuronide
- Dihydrotestosterone glucuronide
Uniqueness
Testosterone b-D-glucuronide is unique due to its specific role in the metabolism and excretion of testosterone. Unlike other similar compounds, it is a minor urinary metabolite and is primarily transported by MRP2 and MRP3 transporters . This specificity makes it a valuable marker in doping control studies and drug metabolism research.
Properties
Molecular Formula |
C25H36O8 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
6-[[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14?,15?,16?,17?,18?,19?,20?,21?,23?,24-,25-/m0/s1 |
InChI Key |
NIKZPECGCSUSBV-FVJOYDIDSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C |
Origin of Product |
United States |
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